molecular formula C16H25NO6 B5174784 N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

Cat. No. B5174784
M. Wt: 327.37 g/mol
InChI Key: WWUOKKNSJAKKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is not fully understood, but it is believed to involve the inhibition of serotonin reuptake in the brain. This leads to an increase in the levels of serotonin in the synaptic cleft, which is thought to be responsible for the antidepressant and anxiolytic effects of N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate.
Biochemical and Physiological Effects
N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to have several biochemical and physiological effects, including the inhibition of serotonin reuptake, the modulation of neurotransmitter release, and the activation of various signaling pathways in the brain. N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been shown to have antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate in lab experiments is its versatility. N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can be easily synthesized and modified to produce a wide range of compounds with potential pharmacological activities. However, one of the limitations of using N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is its potential toxicity. N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to have toxic effects on certain cell types, and further studies are needed to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, including:
1. Further studies on the mechanism of action of N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate and its potential therapeutic applications in various neurological and psychiatric disorders.
2. Synthesis and evaluation of new compounds derived from N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate with potential pharmacological activities.
3. Development of new synthetic methods for N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate and its derivatives.
4. Investigation of the potential applications of N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate and its derivatives in material science, such as the synthesis of new MOFs with improved properties.
5. Evaluation of the safety and efficacy of N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate and its derivatives in vivo.
In conclusion, N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is a chemical compound with significant potential for scientific research in various fields. Its versatility, potential pharmacological activities, and ease of synthesis make it an attractive target for drug discovery and material science research. However, further studies are needed to fully understand its mechanism of action, safety, and efficacy in vivo.

Synthesis Methods

N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can be synthesized through a multistep process that involves the reaction of 4-methylphenol with ethylene oxide, followed by the reaction of the resulting product with 2-chloroethylamine hydrochloride. The final step involves the reaction of the product with oxalic acid to form N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate oxalate.

Scientific Research Applications

N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI), which is a class of drugs used to treat depression and anxiety disorders. N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
In drug discovery, N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been used as a starting material for the synthesis of various compounds with potential pharmacological activities. For example, N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been used to synthesize compounds with potential anticancer and anti-inflammatory activities.
In material science, N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.C2H2O4/c1-12(2)15-8-9-16-10-11-17-14-6-4-13(3)5-7-14;3-1(4)2(5)6/h4-7,12,15H,8-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUOKKNSJAKKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCNC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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